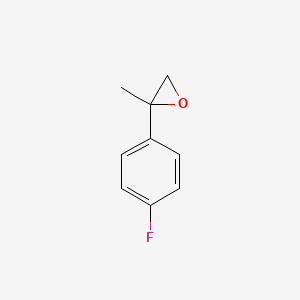

2-(4-Fluorophenyl)-2-methyloxirane

Vue d'ensemble

Description

2-(4-Fluorophenyl)-2-methyloxirane, also known as fluoro-oxirane or FPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FPO is a chiral molecule, meaning that it exists in two mirror-image forms, and has been studied for its ability to act as a versatile building block for the synthesis of various organic compounds.

Applications De Recherche Scientifique

1. Role in Analyzing α-Chiral Amines

(2005) - (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is recognized for its role in the analysis of scalemic mixtures of amines. This fluorinated compound is versatile for identifying and quantifying diastereomeric products of α-chiral primary and secondary amines through regioselective ring-opening reactions, using methods like 19F, 1H, 13C NMR, and HPLC. This highlights its utility in chiral resolution processes and analysis of enantiomeric excesses (Rodríguez-Escrich et al., 2005).

2. In Synthesis of Ligand and Pharmacological Research

(1998) - The compound 4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine, a variant of 2-(4-Fluorophenyl)-2-methyloxirane, has been synthesized and evaluated for its affinity at the serotonin transporter (5-HTT) in pharmacological research. This research contributes to understanding the binding dynamics of serotonin reuptake inhibitors, highlighting the compound's relevance in medicinal chemistry (Keverline-Frantz et al., 1998).

3. Application in Liquid Crystalline Polyether Synthesis

(1994) - Research involving racemic and chiral [(4-cyano-4′-biphenyl)oxy] and [(4-methoxy-4′-biphenyl)oxy]methyloxiranes, derivatives of 2-(4-Fluorophenyl)-2-methyloxirane, has led to the synthesis of liquid crystalline polyethers. These materials demonstrate interesting properties like enantiotropic liquid crystallinity, showing potential in advanced material sciences (Taton et al., 1994).

4. Utility in Stereoselective Oxirane Formation

(1994) - The compound has been involved in the stereoselective formation of oxiranes, demonstrating its importance in organic synthesis. This process involves reaction conditions that influence the chemo- and stereoselectivity, leading to the creation of sulfur-free tertiary α-(fluoromethyl)carbinols, a significant step in organic synthesis (Bravo et al., 1994).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVNUFCKZMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

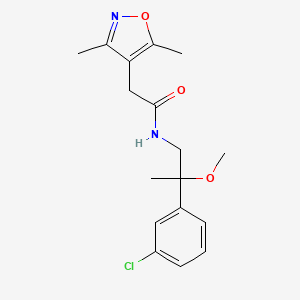

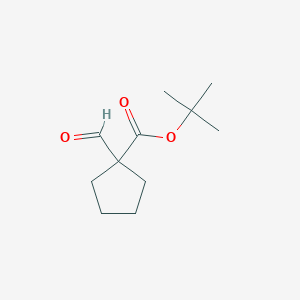

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)

![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)